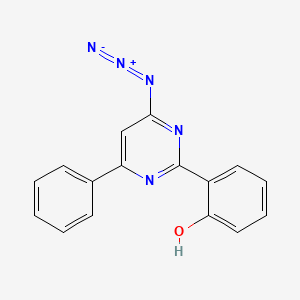![molecular formula C14H15NO2 B14392777 (2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol CAS No. 88390-19-6](/img/structure/B14392777.png)
(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol: is a chiral compound that features a pyridine ring substituted with a phenyl group and an oxypropanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Phenyl Substitution: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyridine in the presence of a palladium catalyst.
Oxypropanol Introduction: The oxypropanol moiety can be introduced through an etherification reaction, where the pyridine derivative reacts with an appropriate epoxide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to ensure high selectivity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in (2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol can be oxidized to form a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions, where the pyridine ring is hydrogenated to form a piperidine derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of pyridine derivatives with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyridine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-[(6-Methylpyridin-2-yl)oxy]propan-1-ol: Similar structure but with a methyl group instead of a phenyl group.
(2R)-2-[(6-Chloropyridin-2-yl)oxy]propan-1-ol: Similar structure but with a chlorine atom instead of a phenyl group.
(2R)-2-[(6-Methoxypyridin-2-yl)oxy]propan-1-ol: Similar structure but with a methoxy group instead of a phenyl group.
Uniqueness
- The presence of the phenyl group in (2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets.
- The compound’s chiral nature allows for enantioselective interactions, which can be crucial in medicinal chemistry for developing specific and potent drugs.
Propiedades
Número CAS |
88390-19-6 |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
(2R)-2-(6-phenylpyridin-2-yl)oxypropan-1-ol |
InChI |
InChI=1S/C14H15NO2/c1-11(10-16)17-14-9-5-8-13(15-14)12-6-3-2-4-7-12/h2-9,11,16H,10H2,1H3/t11-/m1/s1 |
Clave InChI |
JBAKLUTUKWQMRS-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](CO)OC1=CC=CC(=N1)C2=CC=CC=C2 |
SMILES canónico |
CC(CO)OC1=CC=CC(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


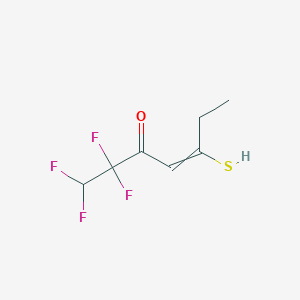
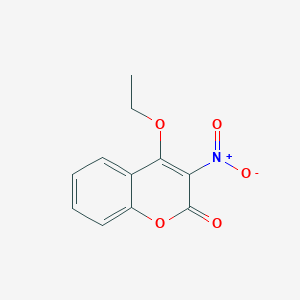
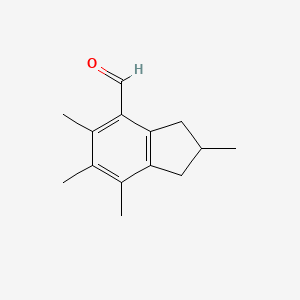
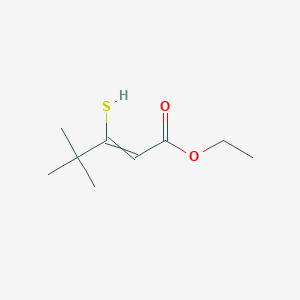
![Pyridine, 3-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14392727.png)

![1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14392750.png)
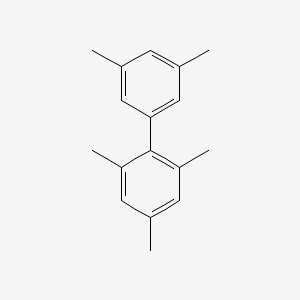
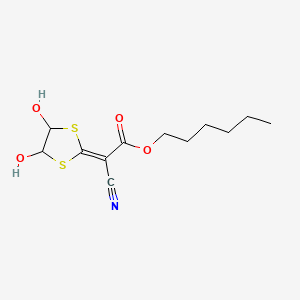
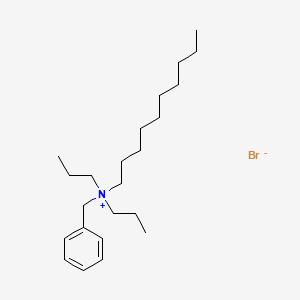
![1-{[(Butoxymethyl)selanyl]methoxy}butane](/img/structure/B14392788.png)
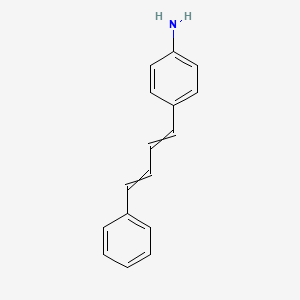
![2,2'-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene](/img/structure/B14392799.png)
